molecular formula C20H19NO5S B226252 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid

Cat. No. B226252
M. Wt: 385.4 g/mol
InChI Key: CXGJVZAHQVOLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid, also known as PNBS, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a sulfonamide derivative of benzoic acid that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid is believed to work by binding to specific proteins and enzymes in the body, altering their activity and function. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, making it a potential target for the development of new cancer therapies.
Biochemical and Physiological Effects:
4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and proliferation, as well as the ability to bind to specific proteins and enzymes in the body. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid in lab experiments is its high selectivity and specificity for certain proteins and enzymes. This makes it a valuable tool for studying the function and activity of these molecules in the body. However, one limitation of using 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid, including further studies on its mechanism of action and potential therapeutic applications in the treatment of cancer and other diseases. Additionally, there is potential for the development of new fluorescent probes and other diagnostic tools based on 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid and related compounds. Further research is needed to fully understand the potential applications of 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid and to explore its full range of biochemical and physiological effects.

Synthesis Methods

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid can be synthesized by reacting 6-propoxynaphthalene-2-sulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure 4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid.

Scientific Research Applications

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and as a ligand for the study of enzyme kinetics. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.

properties

Product Name

4-(6-Propoxynaphthalene-2-sulfonamido)benzoic acid

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(6-propoxynaphthalen-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H19NO5S/c1-2-11-26-18-9-5-16-13-19(10-6-15(16)12-18)27(24,25)21-17-7-3-14(4-8-17)20(22)23/h3-10,12-13,21H,2,11H2,1H3,(H,22,23)

InChI Key

CXGJVZAHQVOLAT-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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